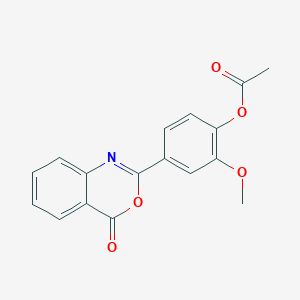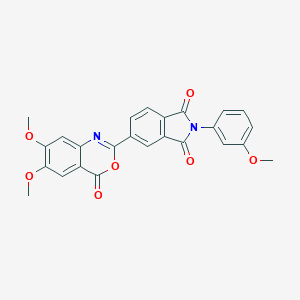
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is an organic compound that has been synthesized for scientific research purposes. This compound has shown potential in the field of medicinal chemistry due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. The compound has been found to reduce the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide in lab experiments is its unique structure, which allows for the exploration of new chemical compounds and their potential therapeutic applications. However, one limitation is the lack of knowledge about the compound's long-term effects on the body.
Zukünftige Richtungen
There are several future directions for research involving N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide. Some potential areas of study include exploring the compound's effects on different types of cancer cells, investigating its potential as an anti-inflammatory agent, and studying its interactions with other drugs and compounds. Additionally, further research is needed to understand the long-term effects of the compound on the body and its potential for use in clinical settings.
Synthesemethoden
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves the reaction of 5-methyl-3-aminooxazole with tetrahydrofuran-2-carbaldehyde followed by the condensation of the resulting product with 5-carboxy-1,3-dioxoisoindoline. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
Molekularformel |
C18H17N3O5 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O5/c1-10-7-15(20-26-10)19-16(22)11-4-5-13-14(8-11)18(24)21(17(13)23)9-12-3-2-6-25-12/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,19,20,22) |
InChI-Schlüssel |
CJZCCLXVLUPDAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)

